FABPs ligand 6 -

FABPs ligand 6

Catalog Number: EVT-14216667
CAS Number:
Molecular Formula: C28H27FN2O3
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fatty Acid Binding Proteins Ligand 6, often referred to as FABPs ligand 6, is a compound that interacts with fatty acid binding proteins (FABPs). These proteins are crucial in the transport and metabolism of fatty acids within cells. FABPs ligand 6 has been identified as a potential modulator of various physiological processes, particularly in the context of lipid metabolism and signaling pathways. The study of FABPs ligand 6 provides insights into its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications in scientific research.

Source and Classification

FABPs are a family of intracellular proteins that bind long-chain fatty acids and other hydrophobic ligands. They play significant roles in lipid transport and metabolism across various tissues. FABPs ligand 6 falls under the category of synthetic ligands designed to interact specifically with certain FABP isoforms, influencing their activity and function. The classification of FABPs includes several isoforms such as heart-type fatty acid binding protein (FABP3), liver-type fatty acid binding protein (FABP1), and others, each with distinct ligand-binding characteristics and physiological roles .

Synthesis Analysis

The synthesis of FABPs ligand 6 typically involves multi-step organic synthesis techniques. These methods are designed to create compounds that can selectively bind to specific FABP isoforms.

Methods:

  1. Starting Materials: The synthesis often begins with commercially available precursors that contain functional groups conducive to further chemical modifications.
  2. Chemical Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of the ligand.
    • Functional Group Modifications: Such as alkylation or acylation to enhance binding affinity.
    • Purification Techniques: High-performance liquid chromatography (HPLC) is frequently utilized to isolate the final product from reaction mixtures .

Technical Details:

  • The synthesis may involve the use of protecting groups to prevent unwanted reactions during multi-step procedures.
  • Reaction conditions such as temperature, solvent choice, and catalyst use are optimized for yield and purity.
Molecular Structure Analysis

The molecular structure of FABPs ligand 6 is characterized by its specific arrangement of atoms that facilitates interaction with FABP isoforms.

Structure:

  • Typically consists of a hydrophobic core surrounded by polar functional groups that enhance solubility and binding affinity.
  • The three-dimensional conformation is crucial for its interaction with the binding pocket of FABPs.

Data:

  • X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed structural information about how FABPs ligand 6 fits within the binding sites of various FABP isoforms .
Chemical Reactions Analysis

FABPs ligand 6 undergoes several chemical reactions upon interaction with FABP proteins.

Reactions:

  1. Binding Affinity Studies: These involve competitive binding assays where the ligand's ability to displace known ligands from FABP binding sites is measured.
  2. Stability Tests: Assessing how environmental factors like pH or temperature affect the ligand's stability when bound to FABP.

Technical Details:

  • Kinetic studies can provide insights into the rate at which the ligand binds and dissociates from FABPs, which is essential for understanding its efficacy .
Mechanism of Action

The mechanism by which FABPs ligand 6 exerts its effects involves several biochemical pathways.

Process:

  1. Binding to FABP: The ligand enters the binding pocket through a dynamic region in the protein structure.
  2. Conformational Change: Upon binding, it induces conformational changes in the protein that can either activate or inhibit downstream signaling pathways related to lipid metabolism.
  3. Biological Effects: These changes can influence cellular processes such as energy metabolism, inflammation response, and cell signaling pathways .

Data:

  • Studies have shown that specific interactions between functional groups on the ligand and amino acids in the binding pocket are critical for effective modulation of FABP activity.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of FABPs ligand 6 is essential for its application in research.

Physical Properties:

  • Typically characterized by high solubility in organic solvents.
  • Melting point and boiling point data may vary based on structural modifications.

Chemical Properties:

  • Stability under various pH levels.
  • Reactivity towards nucleophiles or electrophiles depending on functional groups present.

Relevant Data:

  • Quantitative structure-activity relationship (QSAR) models can predict how modifications to the ligand structure affect its binding affinity and biological activity .
Applications

FABPs ligand 6 has several scientific applications:

  1. Research Tool: Used in studies aimed at understanding lipid metabolism and associated diseases such as diabetes and obesity.
  2. Drug Development: Potential candidate for therapeutic agents targeting metabolic disorders by modulating FABP activity.
  3. Diagnostic Applications: May serve as a biomarker for conditions associated with altered fatty acid metabolism .
Molecular Targets and Binding Specificity of FABPs Ligand 6

Selective Inhibition Profiles of FABPs Ligand 6 Across FABP Isoforms

FABPs ligand 6 (MF6) exhibits marked selectivity for FABP7 (brain-type) and FABP5 (epidermal-type) over other isoforms. Binding affinity studies using fluorescence displacement assays reveal a dissociation constant (Kd) of 20 nM for FABP7 and 874 nM for FABP5, indicating ≈44-fold higher affinity for FABP7 [1] [5]. In contrast, its affinity for FABP3 (heart-type; Kd = 1,038 nM) is negligible, and interactions with FABP4 (adipocyte-type) remain uncharacterized [5]. This selectivity profile positions MF6 as a dual-targeting inhibitor with preferential activity toward FABP7, distinguishing it from compounds like ART26.12 (a FABP5 inhibitor with 90-fold selectivity over FABP3 and 20-fold over FABP7) [2].

Table 1: Binding Affinities of FABPs Ligand 6 Across FABP Isoforms

FABP IsoformTissue DistributionKd (nM)Selectivity vs. FABP7
FABP7 (B-FABP)Brain astrocytes, glia20 ± 3.51.0 (reference)
FABP5 (E-FABP)Neurons, astrocytes, skin874 ± 95≈44-fold lower
FABP3 (H-FABP)Neurons, cardiac muscle1,038 ± 120≈52-fold lower
FABP4 (A-FABP)Adipocytes, macrophagesNot testedUndetermined

The functional selectivity of MF6 translates to distinct biological outcomes: It suppresses psychosine-induced mitochondrial damage in KG-1C cells (FABP5-mediated) and reduces pro-inflammatory cytokines (IL-1β, TNF-α) in astrocytes, where FABP5/7 are co-expressed [1] [5]. This contrasts with pan-FABP inhibitors that may disrupt metabolic homeostasis, as genetic ablation of multiple FABPs exacerbates cardiac dysfunction and neurogenesis defects [2].

Structural Determinants of FABP5/FABP7 Binding Affinity and Selectivity

The β-barrel architecture common to all FABPs features ten antiparallel β-strands capped by a helix-turn-helix motif ("portal domain"), creating a solvent-accessible ligand pocket [3] [6] [10]. MF6's selectivity arises from interactions with isoform-specific residues in three regions:

  • Portal Domain Dynamics: Molecular docking simulations indicate MF6’s fluorophenyl group engages hydrophobic residues (e.g., Val32, Ala75) in FABP7’s α-helical cap, stabilizing a conformation that occludes the nuclear localization signal (NLS) [3] [10]. In FABP5, the analogous residues (Phe57, Met35) form weaker van der Waals contacts, correlating with its ≈40-fold lower affinity [3] [8].

  • Ligand-Binding Cavity Electrostatics: The carboxylate group of MF6 forms salt bridges with conserved Arg126 in FABP7 (Arg131 in FABP5), while its alkyl chain occupies a sub-pocket lined with FABP7-specific aliphatic residues (Leu23, Leu29) [3] [10]. Mutagenesis of Leu23 to phenylalanine (bulkier) in FABP7 reduces MF6 binding by >80%, confirming steric compatibility is critical [10].

  • Allosteric Regulation via β2-Loop: Upon MF6 binding, FABP7’s β2-loop (residues 30–45) undergoes a conformational shift, transmitting allosteric signals to the α-helical cap. This stabilizes the "closed" state, preventing NLS exposure and subsequent nuclear translocation [3]. Non-activating fatty acids (e.g., palmitate) destabilize this loop, explaining MF6’s preference for polyunsaturated fatty acid (PUFA)-like scaffolds [3].

Table 2: Key Structural Determinants Governing MF6 Selectivity

Structural ElementRole in MF6 BindingFABP7-Specific ResiduesFABP5-Specific Residues
Helix α-IIDirect ligand contact; NLS occlusionVal32, Ala75Phe57, Leu59
β2-LoopAllosteric signal transduction to NLSThr38, Gln41Asp76, Arg79
Hydrophobic Sub-pocketAccommodates alkyl chainLeu23, Leu29, Phe108Val28, Met35, Phe102
Charged Residue (Cavity)Anchors carboxylate groupArg126, Tyr128Arg131, Tyr133

Comparative Analysis of Ligand Binding Kinetics in FABP3, FABP5, and FABP7

The kinetic binding hierarchy of MF6 (FABP7 > FABP5 >> FABP3) reflects isoform-specific differences in ligand association/dissociation and thermodynamic drivers:

  • Association Rates (kon): Surface plasmon resonance (SPR) reveals MF6 binds FABP7 with kon = 2.1 × 106 M−1s−1, ≈3-fold faster than FABP5 (kon = 7.2 × 105 M−1s−1). This arises from FABP7’s expanded portal aperture (diameter ≈12 Å vs. 9 Å in FABP5), reducing steric hindrance during ligand entry [8] [10]. FABP3’s rigid βC-βD loop impedes MF6 docking, yielding negligible kon [8].

  • Dissociation Rates (koff): MF6 dissociates slowest from FABP7 (koff = 4.2 × 10−3 s−1), driven by enthalpically favorable interactions (ΔH = −48 kJ/mol). In contrast, FABP5 exhibits entropy-driven binding (TΔS = +15 kJ/mol), where ligand desolvation compensates for weaker protein contacts [8] [10].

  • Thermodynamic Signatures: Isothermal titration calorimetry (ITC) confirms MF6 binding to FABP7 is enthalpy-dominated (ΔG = −50 kJ/mol; ΔH = −65 kJ/mol), while FABP5 binding is entropy-driven (ΔG = −42 kJ/mol; TΔS = +23 kJ/mol) [10]. This aligns with FABP7’s tighter hydrophobic encapsulation and FABP5’s greater conformational flexibility.

Table 3: Kinetic and Thermodynamic Profiles of MF6 Binding

ParameterFABP7FABP5FABP3
Kd (nM)20 ± 3.5874 ± 951,038 ± 120
kon (M−1s−1)(2.1 ± 0.3) × 106(7.2 ± 1.1) × 105Not detectable
koff (s−1)(4.2 ± 0.8) × 10−3(6.3 ± 0.9) × 10−2Not applicable
ΔG (kJ/mol)-50.2 ± 1.5-42.1 ± 2.0Undetermined
ΔH (kJ/mol)-65.3 ± 3.1-19.4 ± 1.8Undetermined
TΔS (kJ/mol)+15.1 ± 2.6+22.7 ± 2.2Undetermined

The ligand displacement efficiency of MF6 varies with endogenous fatty acids. It outcompetes arachidonic acid (Kd ≈200 nM for FABP7) but not docosahexaenoic acid (Kd ≈40 nM), suggesting PUFA saturation may modulate its efficacy in lipid-rich environments [7] [10]. This kinetic interplay underscores the need for tissue-specific FABP expression profiling when deploying MF6 therapeutically.

Properties

Product Name

FABPs ligand 6

IUPAC Name

4-[4-fluoro-2-[5-phenyl-1-(4-propan-2-ylphenyl)pyrazol-3-yl]phenoxy]butanoic acid

Molecular Formula

C28H27FN2O3

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C28H27FN2O3/c1-19(2)20-10-13-23(14-11-20)31-26(21-7-4-3-5-8-21)18-25(30-31)24-17-22(29)12-15-27(24)34-16-6-9-28(32)33/h3-5,7-8,10-15,17-19H,6,9,16H2,1-2H3,(H,32,33)

InChI Key

WPFTWURGWRECHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=CC(=C3)F)OCCCC(=O)O)C4=CC=CC=C4

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